

# Application Notes and Protocols: Catalytic Enantioselective Additions of Formaldehyde Hydrazones

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## Compound of Interest

Compound Name: Formaldehyde hydrazone

Cat. No.: B192779

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These application notes provide detailed protocols and data for the catalytic enantioselective addition of **formaldehyde hydrazones** to isatin-derived imines and  $\alpha,\beta$ -unsaturated ketones. This method offers an efficient pathway to synthesize valuable chiral nitrile-containing molecules, which are significant precursors for various biologically active compounds and pharmaceuticals. The use of formaldehyde N,N-dialkylhydrazone as a nitrile equivalent circumvents the need for highly toxic cyanide reagents.<sup>[1][2]</sup>

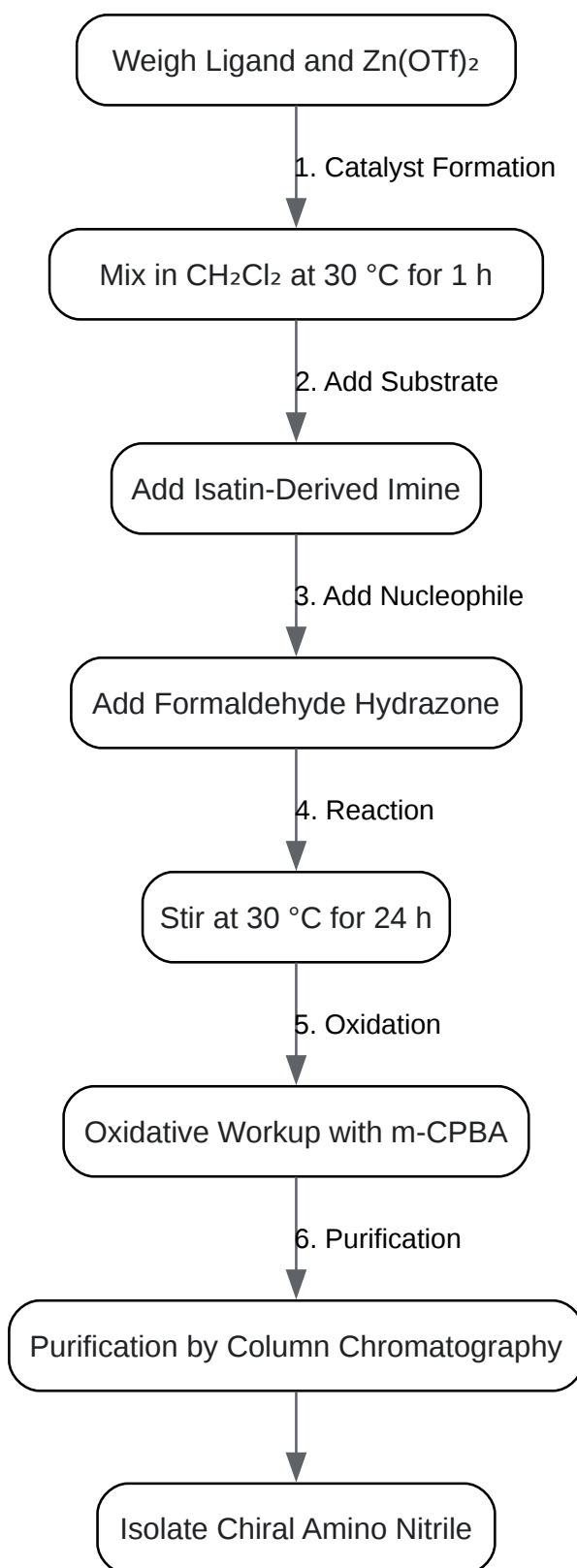
## Asymmetric Addition to Isatin-Derived Imines

This protocol details the synthesis of chiral amino nitriles through the asymmetric addition of formaldehyde N,N-dialkylhydrazone to isatin-derived imines, catalyzed by a chiral N,N'-dioxide/ $\text{Zn}(\text{OTf})_2$  complex.<sup>[1][2]</sup>

## Reaction Scheme:

A chiral N,N'-dioxide/metal salt complex facilitates the asymmetric addition of formaldehyde N,N-dialkylhydrazone to isatin-derived imines, which, after an oxidative workup, yields chiral amino nitriles with high enantioselectivity.<sup>[1][2]</sup>

## Experimental Workflow:



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Caption: Experimental workflow for the synthesis of chiral amino nitriles.

## Detailed Experimental Protocol:

To a solution of the chiral N,N'-dioxide ligand (0.01 mmol, 10 mol%) and Zn(OTf)<sub>2</sub> (0.01 mmol, 10 mol%) in CH<sub>2</sub>Cl<sub>2</sub> (0.5 mL) was stirred at 30 °C for 1 hour. Then, the isatin-derived imine (0.1 mmol) and formaldehyde N,N-dimethylhydrazone (0.2 mmol) were added. The resulting mixture was stirred at 30 °C for 24 hours. After completion of the reaction, as monitored by TLC, m-chloroperoxybenzoic acid (m-CPBA, 0.3 mmol) was added, and the mixture was stirred for an additional 2 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired chiral amino nitrile.

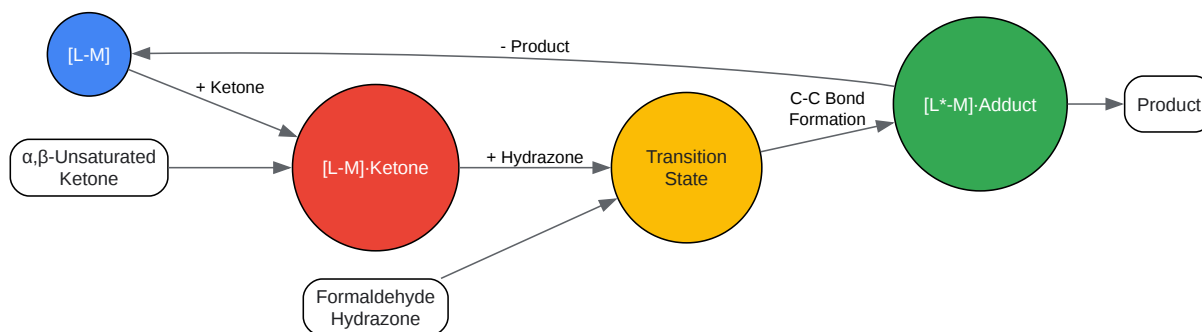
## Quantitative Data Summary:

| Entry | Imine Substituent (R) | Yield (%) | ee (%) |
|-------|-----------------------|-----------|--------|
| 1     | H                     | 96        | 92     |
| 2     | 5-F                   | 95        | 93     |
| 3     | 5-Cl                  | 97        | 91     |
| 4     | 5-Br                  | 98        | 90     |
| 5     | 7-F                   | 94        | 95     |

## Asymmetric Addition to $\alpha,\beta$ -Unsaturated Ketones

This section outlines the protocol for the synthesis of chiral 4-oxobutanenitrile derivatives via the asymmetric addition of formaldehyde N,N-dialkylhydrazone to  $\alpha,\beta$ -unsaturated ketones. This reaction is also efficiently catalyzed by a chiral N,N'-dioxide/metal salt complex.[\[1\]](#)[\[2\]](#)

## Catalytic Cycle:



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## References

- 1. Catalytic Asymmetric Addition Reactions of Formaldehyde N, N-Dialkylhydrazone to Synthesize Chiral Nitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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